molecular formula C6H4BrF3N2O2 B2654822 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006471-09-5

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2654822
CAS No.: 1006471-09-5
M. Wt: 273.009
InChI Key: PFIKFQQILFWVAC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ( 1006471-09-5) is a high-value heterocyclic building block designed for advanced research and development. This compound features a molecular formula of C6H4BrF3N2O2 and a molecular weight of 273.01 g/mol . Its structure incorporates two highly versatile functional groups: a bromine substituent at the 4-position of the pyrazole ring and a carboxylic acid group at the 3-position, which together provide distinct sites for further synthetic modification via cross-coupling reactions and amide bond formation, respectively . The 2,2,2-trifluoroethyl moiety on the ring nitrogen enhances the molecule's electronic properties and metabolic stability, making it particularly valuable in medicinal chemistry for the synthesis of potential bioactive molecules. This chemical is primarily used as a key intermediate in pharmaceutical and agrochemical research. Researchers utilize it in metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig reactions) where the bromine serves as a superior leaving group. The carboxylic acid functionality allows for straightforward derivatization into amides, esters, and other acid derivatives, facilitating the creation of diverse compound libraries for screening programs . Its application is central in developing targeted therapies and advanced materials, where the incorporation of the trifluoromethyl group is known to improve lipid permeability and overall bioavailability. Intended Use and Handling: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information before use. Proper personal protective equipment (PPE) should be worn, and all handling should be conducted in a well-ventilated laboratory environment, such as a fume hood.

Properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-6(8,9)10)11-4(3)5(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKFQQILFWVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006471-09-5
Record name 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the trifluoroethyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of various derivatives.

    Coupling reactions: The trifluoroethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bromine, N-bromosuccinimide, trifluoroethylating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid exhibit promising biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Antiparasitic Properties : The compound has been investigated for its potential against malaria parasites, particularly in optimizing pharmacokinetic profiles to enhance efficacy in vivo .
  • Cancer Research : Pyrazole derivatives are being explored for their role in cancer therapy due to their ability to inhibit specific cancer cell lines .

Case Studies

Several studies highlight the applications of this compound:

  • Antimalarial Drug Development : A study focused on optimizing a class of compounds targeting PfATP4, where modifications including the incorporation of pyrazole structures improved metabolic stability and efficacy against malaria in mouse models . The study emphasized the importance of structural modifications in enhancing bioactivity.
  • Antimicrobial Activity Assessment : Research demonstrated that derivatives of pyrazole compounds showed significant activity against various bacterial strains. The structure-activity relationship (SAR) was analyzed to identify key modifications that enhance antimicrobial efficacy .
  • Cancer Cell Line Inhibition : A series of experiments were conducted to evaluate the cytotoxic effects of pyrazole derivatives against specific cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly increased anticancer activity .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The carboxylic acid group enhances its solubility and facilitates its interaction with enzymes and receptors.

Comparison with Similar Compounds

4-Bromo-1-(2,2-Difluoroethyl)-1H-Pyrazole-3-Carboxylic Acid

  • Molecular Formula : C₆H₅BrF₂N₂O₂
  • Molecular Weight : 254.02 g/mol
  • Key Differences: Replaces the trifluoroethyl group with a difluoroethyl substituent (one fewer fluorine atom). Reduced electronegativity and lipophilicity compared to the trifluoroethyl analog. Applications: Potential use in less hydrophobic environments or where moderate fluorination is desired .

4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

  • Molecular Formula : C₅H₅BrN₂O₂
  • Molecular Weight : 205.01 g/mol
  • Key Differences: Substitutes the trifluoroethyl group with a methyl group. Lacks fluorine atoms, resulting in lower metabolic stability and bioavailability. Applications: Simpler synthetic intermediates or in non-fluorinated drug scaffolds .

4-Bromo-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid

  • Molecular Formula : C₆H₄BrF₃N₂O₂
  • Molecular Weight : 273.01 g/mol
  • Key Differences :
    • Trifluoromethyl group at position 3 instead of a carboxylic acid at position 3.
    • The carboxylic acid is at position 5, altering acidity (pKa ~1.5–2.5) and dipole interactions.
    • Applications: Enhanced electron-withdrawing effects for catalysis or kinase inhibitors .

4-Bromo-5-Cyclopropyl-α-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-1-Acetic Acid

  • Molecular Formula : C₉H₉BrF₃N₂O₂
  • Molecular Weight : 323.08 g/mol
  • Key Differences :
    • Incorporates a cyclopropyl group at position 5 and an acetic acid chain at position 1.
    • Increased steric bulk and conformational rigidity due to cyclopropane.
    • Applications: Prodrug designs or targeting enzymes with deep hydrophobic pockets .

4-Bromo-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

  • Molecular Formula : C₇H₉BrN₂O₂
  • Molecular Weight : 233.06 g/mol
  • Key Differences: Ethyl and methyl substituents instead of fluorinated groups. Lower electronegativity and higher water solubility compared to fluorinated analogs. Applications: Agricultural chemicals or non-fluorinated bioactive molecules .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Fluorine Atoms Key Substituents Applications
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid C₆H₅BrF₃N₂O₂ 274.02 3 Trifluoroethyl, Br, COOH Enzyme inhibitors, fluorinated polymers
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid C₆H₅BrF₂N₂O₂ 254.02 2 Difluoroethyl, Br, COOH Moderate fluorination contexts
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid C₅H₅BrN₂O₂ 205.01 0 Methyl, Br, COOH Synthetic intermediates
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₄BrF₃N₂O₂ 273.01 3 Trifluoromethyl, Br, COOH Catalysis, kinase inhibitors
4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid C₉H₉BrF₃N₂O₂ 323.08 3 Cyclopropyl, acetic acid, Br Prodrugs, enzyme targeting
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid C₇H₉BrN₂O₂ 233.06 0 Ethyl, methyl, Br, COOH Agrochemicals

Key Research Findings

Fluorination Effects: The trifluoroethyl group in the target compound enhances lipophilicity (LogP ~2.1) and metabolic stability compared to non-fluorinated analogs, making it suitable for blood-brain barrier penetration . Difluoroethyl and trifluoromethyl analogs show intermediate electronegativity, balancing solubility and binding affinity .

Synthetic Accessibility :

  • Trifluoroethylation methods (e.g., using iodonium salts) enable mild and efficient synthesis of the target compound, avoiding toxic reagents .
  • Bromine at position 4 allows versatile functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings .

Biological Relevance :

  • The carboxylic acid group at position 3 in the target compound participates in hydrogen bonding with protein targets (e.g., kinases), while fluorinated groups reduce off-target interactions .
  • Cyclopropyl-containing analogs (e.g., ) exhibit improved in vivo half-lives due to steric protection against metabolic degradation .

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4BrF3_3N2_2
  • Molecular Weight : 229.0 g/mol
  • CAS Number : 1049730-37-1
  • SMILES Notation : C1=C(C=NN1CC(F)(F)F)Br

The biological activity of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets.

In Vitro Studies

Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to decreased production of inflammatory mediators, making it a candidate for anti-inflammatory therapies.

Anti-inflammatory Activity

A study highlighted that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The pyrazole derivatives have been tested against various bacterial strains. For example:

  • Bacterial Inhibition : Compounds similar to 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid showed effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .

Study on Pyrazole Derivatives

A comprehensive review on the biological activities of pyrazole derivatives indicates that modifications at the 3-position significantly affect their biological profile. In particular, compounds with bromine and trifluoroethyl groups were noted for enhanced enzyme inhibition and anti-inflammatory effects compared to their non-substituted counterparts .

Synthesis and Biological Evaluation

Research focused on synthesizing novel pyrazole derivatives has led to the identification of several compounds with high activity against monoamine oxidase (MAO) isoforms. These studies suggest that structural modifications can lead to improved pharmacological profiles .

Safety Profile

The safety profile of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is vital for its application in medicinal chemistry. Hazard statements indicate potential risks associated with exposure, necessitating careful handling and further toxicological studies to ensure safety in therapeutic use .

Q & A

What are the recommended synthetic routes for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yields?

Basic Research Focus
The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves substituting a bromine atom at the pyrazole C4 position after introducing the trifluoroethyl group at N1. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yields. For example, using polar aprotic solvents like DMF at 80–100°C may enhance substitution efficiency. Evidence from related trifluoroethylhydrazine derivatives suggests that slow addition of electrophiles minimizes side reactions .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Focus
Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. The trifluoroethyl group shows distinct 19^19F signals (δ −60 to −70 ppm) and deshielded pyrazole protons (e.g., C3-H at δ 7.5–8.5 ppm) .
  • LCMS/HPLC : Validates molecular weight (expected [M−H]⁻ ~ 300–310) and purity (>95% via reverse-phase methods) .
  • Elemental Analysis : Confirms stoichiometry (C7_7H5_5BrF3_3N2_2O2_2) and detects halogen content .

How does the electron-withdrawing trifluoroethyl group affect the compound’s reactivity in further derivatizations?

Advanced Research Focus
The trifluoroethyl group increases electrophilicity at C3-carboxylic acid, facilitating amide or ester formation. However, steric hindrance may reduce coupling efficiency. In amidation (e.g., using EDCI/HOBt), yields depend on activating agents and nucleophile strength. For instance, bulky amines may require prolonged reaction times or microwave assistance . Computational studies (DFT) can predict charge distribution to optimize reaction design .

Are there contradictions in reported purity or spectroscopic data for this compound, and how should researchers resolve them?

Advanced Research Focus
Discrepancies in purity (e.g., 95% vs. >98%) may arise from purification methods (e.g., column chromatography vs. recrystallization) . Conflicting NMR shifts could indicate solvent effects (DMSO vs. CDCl3_3) or impurities. Researchers should cross-validate data with multiple techniques (e.g., HRMS for molecular formula confirmation) and report solvent/temperature conditions explicitly .

What strategies are effective for studying this compound’s crystal structure, and how does its conformation influence biological activity?

Advanced Research Focus
Single-crystal X-ray diffraction reveals planar pyrazole rings and torsional angles between substituents. For example, the dihedral angle between pyrazole and trifluoroethyl groups affects binding to biological targets like kinases or enzymes . Co-crystallization with proteins (e.g., via soaking or co-crystallography) can elucidate structure-activity relationships (SAR) for drug design .

How can researchers mitigate decomposition or instability during storage?

Basic Research Focus
The compound is sensitive to light and moisture. Store under inert gas (N2_2/Ar) at −20°C in amber vials. Purity degradation (>5% over 6 months) can be monitored via HPLC. Adding stabilizers (e.g., BHT) may prolong shelf life .

What computational methods are suitable for predicting this compound’s electronic properties and reaction pathways?

Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects and transition states for derivatization reactions. Software like Gaussian or ORCA is recommended .

How does the bromine substituent influence regioselectivity in cross-coupling reactions?

Advanced Research Focus
The C4-bromine enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing reactivity at C3-carboxylic acid requires protection (e.g., methyl ester formation) before coupling. Pd(PPh3_3)4_4/XPhos catalysts show high efficiency for aryl boronic acid couplings .

What biological screening assays are appropriate for this compound, and how are false positives minimized?

Advanced Research Focus
Use target-specific assays (e.g., kinase inhibition or protease activity) with controls for nonspecific binding. Counter-screening against related enzymes (e.g., AMPK vs. PKA) and orthogonal assays (SPR vs. fluorescence polarization) reduce false positives .

How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

Advanced Research Focus
Systematic validation using kinetic studies (e.g., Eyring plots) and solvent parameter analysis (e.g., Kamlet-Taft) identifies overlooked factors (e.g., hydrogen bonding). Adjusting computational models to include explicit solvent molecules improves accuracy .

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